REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:4]=1[NH:10][NH2:11].C(O[CH:15]=[C:16]([C:19]#[N:20])[C:17]#[N:18])C.C(N(CC)CC)C>C(O)C>[NH2:20][C:19]1[N:10]([C:4]2[C:3]([F:2])=[CH:8][CH:7]=[CH:6][C:5]=2[F:9])[N:11]=[CH:15][C:16]=1[C:17]#[N:18] |f:0.1|
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Name
|
|
Quantity
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12.38 g
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Type
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reactant
|
Smiles
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Cl.FC1=C(C(=CC=C1)F)NN
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Name
|
|
Quantity
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8.791 g
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Type
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reactant
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Smiles
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C(C)OC=C(C#N)C#N
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Name
|
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Quantity
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70 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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10.01 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the contents stirred at RT for 10 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux for 1.5 h
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Duration
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1.5 h
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Type
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TEMPERATURE
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Details
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The contents were cooled to RT
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Type
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CUSTOM
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Details
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solvents removed under reduced pressure
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Type
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STIRRING
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Details
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The resulting brown solid was stirred with 50 mL of water and 250 mL of EtOAc
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Type
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CUSTOM
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Details
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The EtOAc layer was separated
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Type
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WASH
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Details
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washed with 50 mL of brine
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Type
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CUSTOM
|
Details
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dried
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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STIRRING
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Details
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The concentrated solid was stirred in 50 mL of hexanes for 5 min
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Duration
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5 min
|
Type
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FILTRATION
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Details
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filtered through a flitted funnel
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Type
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CUSTOM
|
Details
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dried in a vacuum oven at 45° C. for 2 h
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Duration
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2 h
|
Reaction Time |
10 min |
Name
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|
Type
|
product
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Smiles
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NC1=C(C=NN1C1=C(C=CC=C1F)F)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |